2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide
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Description
2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C22H22N6OS and its molecular weight is 418.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar [1,2,3]triazolo[4,5-d]pyrimidine scaffolds have been found to be pharmaceutically active . They have been used as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .
Mode of Action
It is known that the [1,2,3]triazolo[4,5-d]pyrimidine scaffold can make specific interactions with different target receptors . This is due to its ability to accept and donate hydrogen bonds, making it a precise pharmacophore with a bioactive profile .
Biochemical Pathways
Compounds with similar [1,2,3]triazolo[4,5-d]pyrimidine scaffolds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular agents . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar [1,2,3]triazolo[4,5-d]pyrimidine scaffolds . These studies can provide insights into the potential bioavailability of the compound.
Result of Action
Compounds with similar [1,2,3]triazolo[4,5-d]pyrimidine scaffolds have shown good antitumor activities . This suggests that the compound may have potential antitumor effects.
Properties
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6OS/c1-16-7-9-18(10-8-16)13-28-21-20(26-27-28)22(25-15-24-21)30-14-19(29)23-12-11-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRGMQQGQPIUAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NCCC4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.